Zirconium formate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

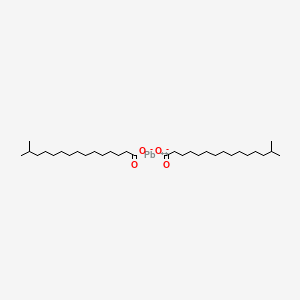

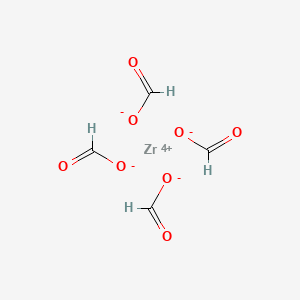

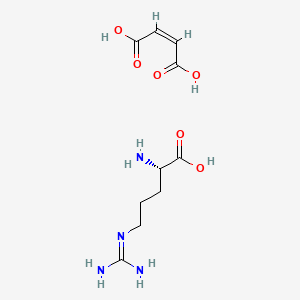

Le formiate de zirconium est un composé chimique constitué d'ions zirconium et formiate. Il appartient à la famille des structures métallo-organiques (MOF), qui sont des composés constitués d'ions métalliques coordonnés à des ligands organiques pour former des structures unidimensionnelles, bidimensionnelles ou tridimensionnelles. Le formiate de zirconium est connu pour ses propriétés uniques, notamment sa haute stabilité thermique et sa capacité à former des structures poreuses, ce qui le rend précieux dans diverses applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le formiate de zirconium peut être synthétisé par plusieurs méthodes. Une approche courante consiste à faire réagir des sels de zirconium, tels que le chlorure de zirconium, avec de l'acide formique. La réaction se produit généralement en milieu aqueux et peut nécessiter un chauffage pour faciliter la formation du formiate de zirconium. Une autre méthode implique l'hydrolyse in situ de solvants comme le diméthylformamide (DMF) pour produire des liaisons formiate, qui réagissent ensuite avec des ions zirconium pour former du formiate de zirconium .

Méthodes de production industrielle

La production industrielle de formiate de zirconium implique souvent l'utilisation de solvants eutectiques profonds (DES) pour favoriser le contact entre les précurseurs de MOF et accélérer la croissance de nanocristaux de MOF à base de zirconium. Cette méthode permet une préparation rapide du formiate de zirconium dans un délai court, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le formiate de zirconium subit diverses réactions chimiques, notamment :

Oxydation : Le formiate de zirconium peut être oxydé pour former de l'oxyde de zirconium.

Réduction : Les réactions de réduction peuvent convertir le formiate de zirconium en zirconium métallique.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du formiate de zirconium comprennent des agents oxydants comme l'oxygène ou le peroxyde d'hydrogène pour les réactions d'oxydation, et des agents réducteurs comme l'hydrogène gazeux pour les réactions de réduction. Les réactions de substitution impliquent souvent l'utilisation d'autres ligands carboxylates dans des conditions de température et de pH contrôlées .

Principaux produits formés

Les principaux produits formés à partir des réactions du formiate de zirconium comprennent l'oxyde de zirconium, le zirconium métallique et divers carboxylates de zirconium, en fonction des conditions de réaction et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Le formiate de zirconium a une large gamme d'applications en recherche scientifique, notamment :

Médecine : Sa biocompatibilité le rend adapté à une utilisation dans les implants et dispositifs médicaux.

Mécanisme d'action

Le mécanisme d'action du formiate de zirconium implique sa capacité à former des structures stables et poreuses qui peuvent interagir avec diverses molécules. Les ligands formiate se coordonnent aux ions zirconium pour créer un cadre qui peut encapsuler et libérer des molécules invitées. Cette propriété est particulièrement utile dans des applications telles que la catalyse, où la structure poreuse permet une interaction efficace des réactifs avec les sites actifs du catalyseur .

Mécanisme D'action

The mechanism of action of zirconium formate involves its ability to form stable, porous structures that can interact with various molecules. The formate ligands coordinate with zirconium ions to create a framework that can encapsulate and release guest molecules. This property is particularly useful in applications such as catalysis, where the porous structure allows for the efficient interaction of reactants with the active sites of the catalyst .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires au formiate de zirconium comprennent d'autres structures métallo-organiques à base de zirconium, telles que l'acétate de zirconium, le nitrate de zirconium et l'oxalate de zirconium. Ces composés partagent des propriétés similaires, telles qu'une haute stabilité thermique et la capacité à former des structures poreuses .

Unicité

Le formiate de zirconium est unique en sa capacité à former des structures cristallines très stables et flexibles, qui peuvent être adaptées à des applications spécifiques. Ses petits ligands formiate permettent un degré élevé de coordination avec les ions zirconium, ce qui se traduit par un cadre robuste et polyvalent .

Propriétés

Numéro CAS |

30937-72-5 |

|---|---|

Formule moléculaire |

C4H4O8Zr |

Poids moléculaire |

271.29 g/mol |

Nom IUPAC |

zirconium(4+);tetraformate |

InChI |

InChI=1S/4CH2O2.Zr/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+4/p-4 |

Clé InChI |

OEERILNPOAIBKF-UHFFFAOYSA-J |

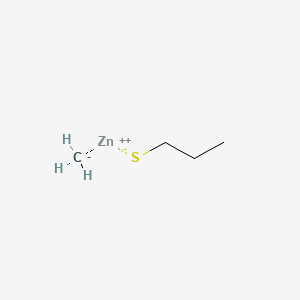

SMILES canonique |

C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[Zr+4] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)

![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)

![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)

![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)

![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)